
8-Hpete
Descripción general
Descripción
8-Hydroperoxyeicosatetraenoic acid (8-Hpete) is a hydroperoxy derivative of arachidonic acid. It is one of the many hydroperoxyeicosatetraenoic acids (HpETEs) that play a crucial role in various biological processes. The compound is characterized by the presence of a hydroperoxy group at the 8th carbon position and four double bonds at positions 5, 9, 11, and 14 in the carbon chain .
Aplicaciones Científicas De Investigación
8-Hydroperoxyeicosatetraenoic acid has several scientific research applications, including:
Mecanismo De Acción
Direcciones Futuras
The future directions for research on 8-Hpete can be guided in part by understanding how small devices and small physical systems differ in their behavior compared to larger systems . One theme that emerges is the increased role fluctuations play in determining the behavior of small complex systems comprising multiple interacting elements .
Métodos De Preparación
8-Hydroperoxyeicosatetraenoic acid is primarily synthesized through the enzymatic oxidation of arachidonic acid by lipoxygenases. The enzyme arachidonate 8S-lipoxygenase catalyzes the addition of molecular oxygen to arachidonic acid, resulting in the formation of 8-Hydroperoxyeicosatetraenoic acid . This reaction typically occurs under physiological conditions, with the enzyme being highly specific for its substrate.
recombinant Escherichia coli cells expressing mouse arachidonate 8S-lipoxygenase have been used to produce 8-Hydroperoxyeicosatetraenoic acid in a biotechnological setting .
Análisis De Reacciones Químicas
8-Hydroperoxyeicosatetraenoic acid undergoes various chemical reactions, including:
Reduction: The hydroperoxy group can be reduced to a hydroxyl group, forming 8-hydroxyeicosatetraenoic acid (8-HETE).
Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include molecular oxygen, reducing agents like glutathione peroxidases, and various catalysts that facilitate the substitution reactions . The major products formed from these reactions are hydroxyeicosatetraenoic acids (HETEs) and other oxidized or reduced derivatives of arachidonic acid .
Comparación Con Compuestos Similares
8-Hydroperoxyeicosatetraenoic acid is similar to other hydroperoxyeicosatetraenoic acids (HpETEs) and hydroxyeicosatetraenoic acids (HETEs), such as:
5-Hydroperoxyeicosatetraenoic acid (5-Hpete): Another HpETE with a hydroperoxy group at the 5th carbon position.
12-Hydroperoxyeicosatetraenoic acid (12-Hpete): An HpETE with a hydroperoxy group at the 12th carbon position.
15-Hydroperoxyeicosatetraenoic acid (15-Hpete): An HpETE with a hydroperoxy group at the 15th carbon position.
What sets 8-Hydroperoxyeicosatetraenoic acid apart is its specific position of the hydroperoxy group and its unique biological activities, particularly its role in activating PPARs and its potential therapeutic applications .
Propiedades
IUPAC Name |
(5E,8R,9Z,11Z,14Z)-8-hydroperoxyicosa-5,9,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-13-16-19(24-23)17-14-11-12-15-18-20(21)22/h6-7,9-11,13-14,16,19,23H,2-5,8,12,15,17-18H2,1H3,(H,21,22)/b7-6-,10-9-,14-11+,16-13-/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUFCXFFOZDXLA-MXXZJCMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C/[C@@H](C/C=C/CCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100896-35-3 | |
| Record name | 8-Hydroperoxyeicosatetraenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100896353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline](/img/structure/B1230883.png)



![methyl (7E)-7-[(2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-ylidene]heptanoate](/img/structure/B1230888.png)
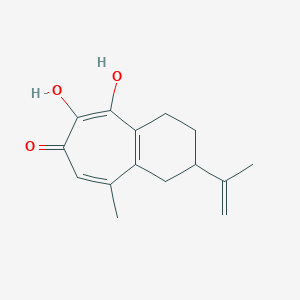
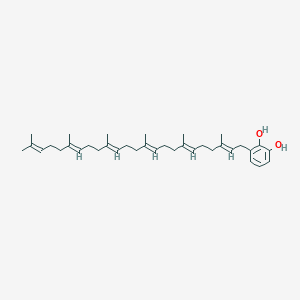
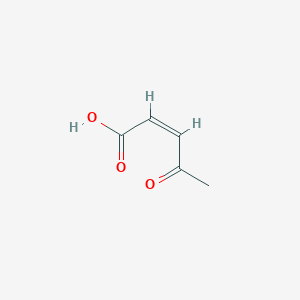
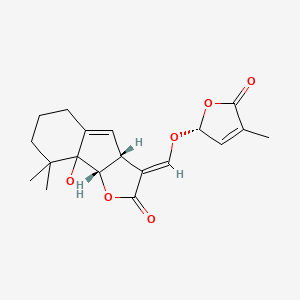


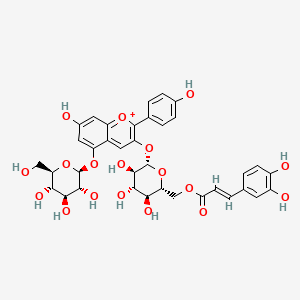

![(E)-2-(2-(Pyridin-4-ylmethylene)hydrazinyl)benzo[d]thiazole](/img/structure/B1230909.png)
